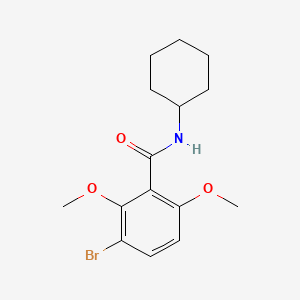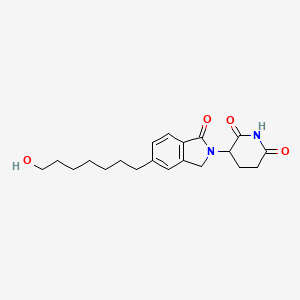
5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a benzyloxy and methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring . For instance, the reaction of 2-aminothiophenol with 3-(benzyloxy)-4-methoxybenzaldehyde in ethanol with a catalytic amount of acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc oxide nanoparticles can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzyloxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antimicrobial properties.
Benzothiazole: Another thiazole derivative with a benzene ring, known for its anticancer and antimicrobial activities.
Thiazole-based Schiff Bases: Compounds with a thiazole ring and Schiff base functionality, exhibiting diverse biological activities
Uniqueness
5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both benzyloxy and methoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-14-8-7-13(16-10-19-17(18)22-16)9-15(14)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,18,19) |
Clave InChI |
GSIBNFOMWLHQOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
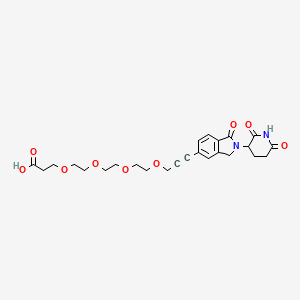
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
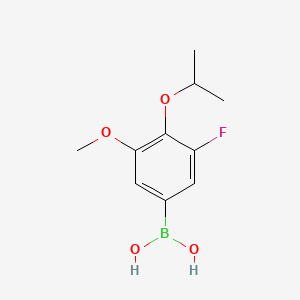
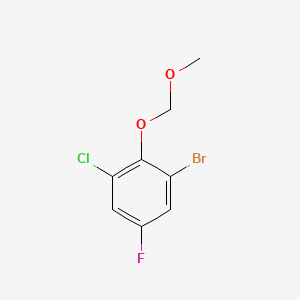
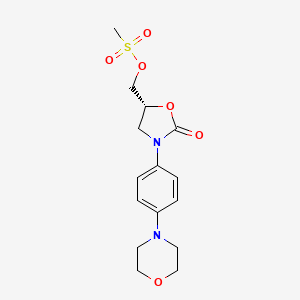
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

